Acetic acid, hydroxy-, anhydride

Description

Significance in Synthetic Chemistry and Material Science

Diglycolic anhydride (B1165640) is a valuable intermediate in polymer chemistry due to its high reactivity with both hydroxyl and amine groups. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reactivity allows for its use as a monomer in the synthesis of a variety of polymers, including polyesters and poly(ester-amide)s. sigmaaldrich.comwikipedia.org The incorporation of the ether linkage from diglycolic anhydride into the polymer backbone can impart desirable properties such as enhanced flexibility and hydrophilicity.

In material science, diglycolic anhydride is utilized for the functionalization of surfaces and the creation of advanced materials. For instance, it has been used to functionalize polyethylene (B3416737) terephthalate (B1205515) (PET) nanofibers for the purpose of recovering rare earth elements from aqueous solutions. sigmaaldrich.com The addition of diglycolic anhydride enhances metal adsorption due to its rapid binding kinetics and high selectivity. sigmaaldrich.com Furthermore, it serves as a precursor in the fabrication of degradable polyester (B1180765) network coatings for medical devices, which are designed to prevent the biofouling of surfaces. sigmaaldrich.com

Foundational Role in Complex Molecular Architecture Development

The structure of diglycolic anhydride makes it an ideal candidate for the construction of complex molecular architectures. Its ability to undergo ring-opening polymerization is fundamental to creating polymers with tailored properties. This process allows for the systematic building of polymer chains with controlled molecular weights and functionalities.

Researchers have employed diglycolic anhydride as a linker molecule to connect different molecular entities. This is particularly evident in the functionalization of nanomaterials and in bioconjugation, where it can link molecules to peptides or proteins. This application opens avenues for the development of sophisticated drug delivery systems and other biomedical devices. The use of diglycolic anhydride in the Castagnoli-Cushman Reaction (CCR) to synthesize polysubstituted 5-oxomorpholin-2-carboxylic acids further demonstrates its utility in creating complex heterocyclic structures.

Interactive Data Tables

Table 1: Properties of Diglycolic anhydride

| Property | Value | Reference |

| CAS Number | 4480-83-5 | sigmaaldrich.comwikipedia.orgchemwhat.com |

| Molecular Formula | C4H4O4 | sigmaaldrich.comwikipedia.orgbiosynth.com |

| Molecular Weight | 116.07 g/mol | sigmaaldrich.combiosynth.com |

| Melting Point | 92-93 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 240-241 °C | sigmaaldrich.comchemicalbook.com |

| Appearance | White crystals | wikipedia.org |

| Solubility | Soluble in chloroform | chemicalbook.comchem960.com |

Table 2: Synthesis of Diglycolic anhydride

| Reactants | Conditions | Yield | Reference |

| Diglycolic acid, Acetic anhydride | Reflux with phosphoric acid as initiator | 90% | chemicalbook.com |

| Dicarboxylic acid, Oxalyl chloride | Dry toluene (B28343) with DMF | - | chemwhat.com |

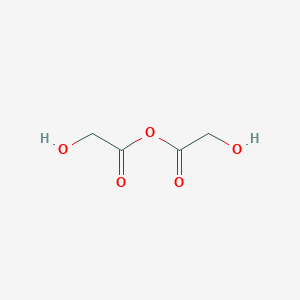

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxyacetyl) 2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-1-3(7)9-4(8)2-6/h5-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXHUUDRVBXHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434424 | |

| Record name | Acetic acid, hydroxy-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-25-5 | |

| Record name | Acetic acid, hydroxy-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Acetic Acid, Hydroxy , Anhydride and Its Derivatives

Direct Synthesis of Acetic acid, hydroxy-, anhydride (B1165640)

The primary route for synthesizing diglycolic anhydride involves the dehydration of its parent compound, diglycolic acid.

Dehydration Routes (e.g., from Diglycolic Acid)

A common and effective method for the direct synthesis of diglycolic anhydride is the thermal dehydration of diglycolic acid, often facilitated by a dehydrating agent like acetic anhydride. chemicalbook.com In a typical procedure, diglycolic acid is dissolved in acetic anhydride and heated. The addition of a catalytic amount of a strong acid, such as phosphoric acid, can initiate the reaction. The mixture is refluxed for a period to ensure complete conversion. Subsequent removal of the excess acetic anhydride and solvent yields the crystalline diglycolic anhydride product. chemicalbook.com One documented method reports a high yield of 90% using this approach. chemicalbook.comchemwhat.com

Another synthetic pathway involves the reaction of a dicarboxylic acid, such as diglycolic acid, with oxalyl chloride in a dry solvent like toluene (B28343), with a catalytic amount of dimethylformamide (DMF). chemwhat.com The reaction is heated under an inert atmosphere, and after the reaction is complete, the solvent and volatile components are evaporated to yield the pure anhydride. chemwhat.com

| Reactants | Reagents/Catalysts | Solvent | Conditions | Yield |

| Diglycolic acid | Acetic anhydride, Phosphoric acid (initiator) | - | Heated to 145 °C, refluxed for 2 hours | 90% chemicalbook.com |

| Dicarboxylic acid (e.g., Diglycolic acid) | Oxalyl chloride, DMF (catalyst) | Toluene | Heated with stirring for 3 hours under argon | Analytically pure chemwhat.com |

Functionalization and Derivatization Routes Utilizing Acetic acid, hydroxy-, anhydride

The reactivity of the anhydride ring makes diglycolic anhydride a valuable precursor for a variety of functionalized molecules. It readily undergoes reactions with nucleophiles, leading to the formation of esters, amides, and other derivatives. libretexts.orgsigmaaldrich.com

Nucleophilic Addition Reactions

Diglycolic anhydride readily reacts with various nucleophiles through a nucleophilic addition-elimination mechanism. youtube.comyoutube.com The electrophilic carbonyl carbons of the anhydride are susceptible to attack by nucleophiles, leading to the opening of the anhydride ring. youtube.com This reactivity is fundamental to its use in synthesizing a wide array of derivatives.

In a general sense, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com This intermediate then collapses, breaking the C-O-C bond of the anhydride and resulting in the formation of a new acyl compound and a carboxylate leaving group. libretexts.orgyoutube.com

Common nucleophiles that react with acid anhydrides include water, alcohols, and amines. libretexts.orgopenstax.org The reaction with water leads to hydrolysis, forming two molecules of the corresponding carboxylic acid. libretexts.org Reactions with alcohols (alcoholysis) produce an ester and a carboxylic acid, while reactions with amines (aminolysis) yield an amide and a carboxylic acid. libretexts.orgopenstax.org

Acylation Reactions

Acylation reactions involving diglycolic anhydride are a cornerstone of its utility in organic synthesis. These reactions introduce an acyl group into a molecule and are mechanistically similar to those of acid chlorides, though generally less vigorous. youtube.comopenstax.org

The reaction of diglycolic anhydride with alcohols is a common method for preparing esters. libretexts.orgopenstax.org This process, often catalyzed by a base like pyridine (B92270) or sodium hydroxide (B78521), results in the formation of an ester and a carboxylate salt. libretexts.org The base serves to neutralize the carboxylic acid byproduct. libretexts.org

Similarly, amines react with diglycolic anhydride to form amides. libretexts.orgopenstax.org This reaction requires two equivalents of the amine: one to act as the nucleophile and the other to neutralize the carboxylic acid formed during the reaction. libretexts.org This prevents the protonation of the amine reactant, which would render it non-nucleophilic. libretexts.org

| Reactant | Nucleophile | Product | Byproduct | Catalyst/Conditions |

| Acetic anhydride | Ethanol | Ethyl acetate | Acetic acid | Base (e.g., pyridine) wikipedia.org |

| Acetic anhydride | p-Hydroxyaniline | Acetaminophen | Acetate ion | Aqueous sodium hydroxide openstax.org |

| Salicylic acid | Acetic anhydride | Aspirin (Acetylsalicylic acid) | Acetic acid | - youtube.com |

Amidation Reactions

The reaction of diglycolic anhydride with primary and secondary amines is a reliable method for the synthesis of amides. libretexts.orglibretexts.org For instance, reacting diglycolic anhydride with diethylamine (B46881) yields N,N-diethyldiglycolamic acid. guidechem.comchemicalbook.comcymitquimica.com This reaction proceeds through a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. libretexts.org The reaction typically requires two molar equivalents of the amine, as one equivalent acts as a base to neutralize the resulting carboxylic acid. libretexts.org

A key application of this reaction is the functionalization of surfaces, such as amino-silica gels, to create materials for specific applications like the adsorption of metal ions.

Coupling Reactions for Complex Ligand Synthesis

Diglycolic anhydride is a valuable building block in the synthesis of more complex molecules, particularly ligands designed for metal coordination. nih.gov The ether oxygen and the two carbonyl groups of the resulting derivatives can act as coordination sites, forming stable chelates with metal ions.

One notable application is in the synthesis of ligands for the separation of rare earth elements. sigmaaldrich.com By functionalizing materials like polyethylene (B3416737) terephthalate (B1205515) (PET) nanofibers with diglycolic anhydride, adsorbents with high selectivity and rapid binding kinetics for rare earth element ions can be created. sigmaaldrich.comsigmaaldrich.com

Furthermore, diglycolic anhydride participates in multicomponent reactions, such as the Castagnoli-Cushman Reaction (CCR), to synthesize complex heterocyclic structures like polysubstituted 5-oxomorpholin-2-carboxylic acids. Ring-opening reactions of cyclic anhydrides, including diglycolic anhydride, in the presence of transition metal salts can lead to the formation of metal carboxylate complexes. ias.ac.in The stoichiometry of the ligand and the type of anhydride used can influence the structure of the resulting complex. ias.ac.in

Advanced Chemical Reactions and Pathways Involving Acetic Acid, Hydroxy , Anhydride

Role in Multi-component Reactions (e.g., Ugi-based Transformations)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the structural features of each starting material. The Ugi four-component condensation (U-4CC) is a prominent example, typically involving the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org This reaction is prized for its ability to rapidly generate molecular diversity, making it a cornerstone in the creation of compound libraries for pharmaceutical screening. organic-chemistry.org

The classical Ugi reaction mechanism proceeds through the initial formation of an imine from the aldehyde and amine. wikipedia.orgnumberanalytics.com This imine is then protonated by the carboxylic acid component, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is subsequently attacked by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to form the stable bis-amide final product. wikipedia.orgnumberanalytics.com

While a carboxylic acid is the standard acidic component, anhydrides can also participate in Ugi-type transformations or, more commonly, in post-Ugi modifications. For instance, diglycolic anhydride (B1165640), a related cyclic anhydride, has been used for the in-situ acylation of amines generated after the deprotection of Ugi products. nih.gov This strategy avoids side reactions like diketopiperazine formation and produces the desired derivatives in excellent yields without extensive purification. nih.gov The high reactivity of the anhydride with the newly formed amine facilitates efficient amide bond formation, demonstrating the utility of such reagents in streamlining complex synthetic sequences.

The general applicability of the Ugi reaction and its variants allows for the incorporation of a wide array of functional groups, and the use of bifunctional components like Acetic acid, hydroxy-, anhydride could theoretically lead to novel molecular scaffolds.

Table 1: Key Components and Products of the Ugi Reaction

| Component | Role in Reaction | Example |

| Aldehyde or Ketone | Carbonyl source, forms imine | Benzaldehyde, Acetone |

| Amine | Nucleophile, forms imine | Benzylamine, Cyclohexylamine |

| Carboxylic Acid | Acid component, protonates imine | Acetic acid, Benzoic acid |

| Isocyanide | Provides carbon for backbone | Cyclohexyl isocyanide, tert-Butyl isocyanide |

| Product | α-Acylamino Amide | Bis-amide derivative |

Linker Chemistry and Hydrolysis-Sensitive Bond Formation

The anhydride bond in this compound is susceptible to hydrolysis, a characteristic that is highly advantageous in the design of stimuli-responsive systems, particularly for drug delivery linkers. libretexts.orglibretexts.org Linkers are chemical moieties that connect two or more different molecules, such as a drug and a targeting agent. The stability of the linker is critical; it must be robust enough to remain intact during circulation but labile enough to cleave and release its payload at the target site.

The hydrolysis of an acid anhydride involves the nucleophilic attack of water on one of the carbonyl carbons, leading to a tetrahedral intermediate. libretexts.org This intermediate then collapses, breaking the C-O-C anhydride bond and yielding two carboxylic acid molecules. youtube.comyoutube.com This reaction is generally faster than the hydrolysis of esters or amides under neutral conditions. youtube.com

This inherent hydrolytic instability, especially under acidic conditions often found in tumor microenvironments or endosomal compartments, makes anhydride-based structures excellent candidates for pH-sensitive linkers. nih.gov The rate of hydrolysis can be finely tuned by the surrounding chemical structure. For example, studies on poly(ester-anhydrides) have shown that the presence of hydrophobic side chains or aromatic groups near the anhydride bond can hinder hydrolytic cleavage, thereby increasing the stability of the polymer. nih.gov

The hydrolysis of poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer, results in the formation of lactic acid and glycolic acid, the latter being the hydrolysis product of this compound's parent acid. nih.gov This demonstrates the biocompatibility and metabolic integration of its breakdown products. The predictable hydrolysis of such anhydride-containing linkers allows for the controlled and sustained release of therapeutic agents over time.

Table 2: Factors Influencing Anhydride Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases under acidic or basic conditions | Catalyzes the nucleophilic attack of water. nih.gov |

| Steric Hindrance | Decreases | Bulky groups near the carbonyl impede the approach of the nucleophile. nih.gov |

| Electronic Effects | Varies | Electron-withdrawing groups can increase carbonyl electrophilicity, while electron-donating groups can decrease it. |

| Neighboring Groups | Can decrease | Hydrophobic or aromatic moieties can shield the anhydride bond from water. nih.gov |

Polymer Modification and Conjugation Strategies

This compound and related cyclic anhydrides are versatile reagents for modifying and synthesizing polymers. Their high reactivity with nucleophilic groups like hydroxyls and amines allows for the straightforward introduction of new functional groups onto polymer backbones. sigmaaldrich.com This process is often used to alter the physical, chemical, and biological properties of materials.

One common strategy involves the esterification of hydroxylated polymers. For example, polymers with pendant hydroxyl groups can be reacted with an excess of a cyclic anhydride to convert the neutral hydroxy groups into acidic carboxylate groups. researchgate.net This transformation dramatically alters the polymer's solubility and charge characteristics, which can be useful for creating pH-responsive materials or permanently charged surfaces. researchgate.net

Diglycolic anhydride, a close structural analog, is employed to functionalize polyethylene (B3416737) terephthalate (B1205515) (PET) nanofibers. This modification enhances the material's capacity for metal adsorption, a property valuable in the recovery of rare earth elements from aqueous solutions. sigmaaldrich.com Furthermore, it serves as a precursor in the fabrication of degradable polyester (B1180765) network coatings for medical devices, which can help prevent the fouling of surfaces by biological materials. sigmaaldrich.com

Anhydrides are also fundamental in the synthesis of polymers. Poly(ester-anhydrides) can be synthesized through the melt condensation of diacids that have been pre-activated with an anhydride like acetic anhydride. nih.gov This method allows for the creation of polymers with specific properties, such as controlled degradation rates for drug delivery applications. nih.gov In some cases, acetic anhydride itself can undergo self-polymerization under heat to form cross-linked porous organic polymers, which can be copolymerized with other molecules like amino acids to create functional materials for heterogeneous catalysis. acs.org These examples highlight the broad utility of anhydrides in creating advanced polymeric materials with tailored functionalities.

Electrophilic Aromatic Substitution for Material Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to attach substituents to aromatic rings. masterorganicchemistry.com In a typical EAS reaction, a strong electrophile attacks the electron-rich aromatic ring, leading to a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com Aromaticity is then restored by the loss of a proton.

Acid anhydrides can be used as acylating agents in a specific type of EAS known as the Friedel-Crafts acylation. This reaction allows for the introduction of an acyl group onto an aromatic ring. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to one of the carbonyl oxygens of the anhydride. youtube.com This coordination polarizes the anhydride, and subsequent intramolecular rearrangement can generate a highly electrophilic acylium ion. youtube.com

The acylium ion is then attacked by the aromatic ring (e.g., benzene), forming the sigma complex. youtube.com Deprotonation restores the aromatic system and yields the acylated product. When a cyclic anhydride is used, the reaction results in the ring opening of the anhydride and the attachment of a carbon chain that terminates in a carboxylic acid. youtube.com

By applying this mechanism, this compound could be used to functionalize aromatic materials. The reaction with an aromatic substrate in the presence of a Lewis acid would be expected to introduce a hydroxyacetyl group onto the aromatic ring, along with a carboxylic acid byproduct. This strategy provides a direct route to append a functional side chain containing both a ketone and a hydroxyl group, which could serve as handles for further chemical modifications or influence the material's surface properties.

Applications of Acetic Acid, Hydroxy , Anhydride Derived Materials in Advanced Systems

Colloidal Science and Self-Assembly Phenomena

The self-assembly of colloidal particles into ordered structures is a powerful bottom-up approach for creating novel materials with tailored properties. ias.ac.innih.gov Polymers derived from acetic acid, hydroxy-, anhydride (B1165640) can play a role in mediating these assembly processes.

Depletion attraction is an entropy-driven force that arises in a colloidal suspension when non-adsorbing polymers are added. mdpi.comfrontiersin.org The exclusion of these polymer chains from the region between two closely approaching colloidal particles leads to an osmotic pressure imbalance, resulting in an effective attractive force that can induce the particles to aggregate and self-assemble. mdpi.comnih.gov The strength of this attraction can be tuned by altering the concentration and size of the polymer depletant. chemrxiv.org

While the principle of depletion attraction is well-established for various polymer systems, such as those involving poly(acrylic acid) or polyethylene (B3416737) glycol, specific research detailing the use of polymers derived from acetic acid, hydroxy-, anhydride (polyglycolic acid) as the depletant is not extensively documented in the reviewed literature. nih.govchemrxiv.org However, the fundamental principles suggest that PGA, as a polymer, could theoretically be used to induce depletion attraction in a colloidal system, provided it does not adsorb to the particle surfaces. The stiffness of the polymer chains is a known factor in the strength of the depletion attraction, with stiffer chains generally leading to a stronger attraction. mdpi.com

The self-assembly of colloids can lead to a variety of ordered structures, from crystalline arrays to more complex phases like smectic filaments. researchgate.netrsc.org These structures are of interest for applications in photonics, sensing, and materials science. nih.govrsc.org The shape and interaction potential of the colloidal particles are key factors in determining the final assembled structure. nih.govresearchgate.net

The fabrication of such ordered structures often relies on techniques like sedimentation of monodisperse colloids or using templates. nih.gov For instance, copolymers like poly(lactic-co-glycolic acid) (PLGA) have been used to prepare microparticles with controlled size distributions using techniques like microfluidics, which is crucial for achieving stable and well-ordered colloidal dispersions. nih.gov The ability to control particle size and reduce polydispersity is a key advantage for preventing aggregation and promoting the formation of ordered structures. nih.gov While direct fabrication of smectic filaments or crystalline alloys using solely this compound-derived materials as the primary building blocks is not detailed in the available research, copolymers containing glycolic acid units are integral to creating the well-defined colloidal particles necessary for such assemblies. nih.govacs.org

Colloidal membranes are one-particle-thick, liquid-like monolayers of rod-shaped colloids that form in the presence of non-adsorbing polymers due to depletion interactions. These structures are analogous to lipid bilayers and exhibit distinct phase behavior, including a transition from a 2D fluid to a 2D solid with increasing osmotic pressure.

While the study of colloidal membranes is an active area of research, the specific use of materials derived from this compound in their formation is not prominently featured in the existing literature. The development of these membranes has been demonstrated with other colloidal systems. However, the principles of their formation are based on the same depletion forces discussed previously. The potential for using biodegradable polymers like PGA in these systems could open up new avenues for creating biocompatible and environmentally benign membrane structures. Research on related biodegradable copolymers, such as PLA-HPG (polylactic acid-hyperbranched polyglycerol), has highlighted the importance of the hydrophilic polymer shell in creating stable colloidal nanoparticles, a principle that would be relevant to the stability of particles within a colloidal membrane. mdpi.com

Functional Materials Development

The inherent properties of polyglycolic acid, such as its biodegradability, high mechanical strength, and thermal stability, make it a valuable component in the development of advanced functional materials. rsc.orgwikipedia.org

The most significant environmental application of materials derived from this compound is in the creation of biodegradable plastics. laballey.comeuroplas.com.vn Polyglycolic acid (PGA) is a thermoplastic polymer that can be processed into films and fibers with high mechanical strength and excellent gas barrier properties. rsc.orgyoutube.com Unlike traditional petroleum-based plastics that persist in the environment, PGA degrades rapidly through hydrolysis into glycolic acid, a naturally occurring substance. laballey.comwikipedia.org This makes it a promising alternative for applications like biodegradable packaging, thereby reducing plastic waste accumulation in landfills and oceans. laballey.comyoutube.com

In the energy sector, PGA's high strength and degradability are being leveraged for downhole tools in oil and gas extraction, particularly in hydraulic fracturing. researchgate.netnih.gov Components made from PGA can perform their function and then degrade under specific downhole conditions, eliminating the need for costly and complex retrieval operations. nih.gov

Table 1: Properties of Polyglycolic Acid (PGA) Relevant to Environmental and Energy Applications

| Property | Value | Significance |

|---|---|---|

| Biodegradability | Rapid hydrolysis | Reduces plastic pollution and allows for dissolvable tools in energy applications. laballey.comnih.gov |

| Mechanical Strength | High tensile strength (up to 115 MPa) | Suitable for demanding applications like packaging films and downhole tools. rsc.org |

| Gas Barrier | Exceptionally high | Extends shelf life of packaged foods, reducing food waste. rsc.orgyoutube.com |

| Thermal Stability | Melting point: 220-230 °C | Allows for processing with conventional equipment and use in high-temperature environments. rsc.orgyoutube.com |

The capture of specific ions, such as rare earth elements (REEs), from aqueous solutions is crucial for resource recovery and environmental remediation. mdpi.commdpi.com This is often achieved using adsorbent materials with functional groups that can selectively bind to the target ions. nih.govresearchgate.net

Research has shown that polymers containing diglycolamide groups can act as effective adsorbents for rare earth ions. nih.gov While not directly a polymer of this compound, diglycolic acid is a closely related dicarboxylic acid. Silica modified with a diglycolamide polymer has demonstrated selectivity for middle and heavy rare earth elements over light ones, with adsorption capacity influenced by the acidity of the solution. nih.gov The presence of carboxyl and hydroxyl groups on adsorbent surfaces is known to enhance ion exchange and complexation with REE ions. mdpi.com

Table 2: Adsorption Performance of a Diglycolamide Polymer-Grafted Silica for Rare Earth Elements

| Feature | Observation | Reference |

|---|---|---|

| Adsorption Model | Langmuir isotherm and pseudo-second-order models | nih.gov |

| Selectivity | Selective for middle and heavy REEs over light REEs | nih.gov |

| Effect of Acidity | Adsorption capacity increases with increasing acid concentration | nih.gov |

| Interference | Adsorption not significantly decreased by high concentrations of coexisting ions like K(I), Cr(II), Cu(II), or Fe(III) | nih.gov |

This indicates that functional materials derived from or related to the glycolic acid structure hold promise for the development of specialized adsorbents for critical resource recovery.

Ligand Platforms for Selective Molecular Interactions (e.g., Nuclear Waste Processing)

The management of high-level liquid waste (HLLW) generated from nuclear fuel reprocessing presents a significant scientific and environmental challenge. A key strategy in reducing the long-term radiotoxicity of this waste is the partitioning and transmutation (P&T) approach, which involves separating highly radiotoxic minor actinides (MAs), such as americium (Am) and curium (Cm), from the bulk of fission products, particularly lanthanides (Ln). bohrium.comfz-juelich.de Derivatives of this compound, specifically diglycolamides (DGAs), have emerged as exceptionally promising ligands for this selective separation. bohrium.com

Diglycolic anhydride serves as a precursor for the synthesis of DGAs through its reaction with secondary amines. bohrium.com These DGA ligands possess a unique tridentate coordination structure, utilizing two carbonyl oxygen atoms and a central ether oxygen to form strong complexes with trivalent metal ions like actinides and lanthanides. iaea.org The high extraction capacity and stability of these ligands have made them a focal point of research in hydrometallurgical separation processes. bohrium.comfz-juelich.de

One of the most extensively studied ligands in this class is N,N,N′,N′-tetraoctyl diglycolamide (TODGA). bohrium.comresearchgate.net The long alkyl chains of TODGA enhance its solubility in organic solvents used in liquid-liquid extraction processes. bohrium.com Research has focused on modifying the structural framework of DGA ligands to improve their extraction efficiency and, crucially, their selectivity for actinides over lanthanides. This is a difficult task due to the similar ionic radii and chemical properties of the two groups. unlv.edu Strategies include rigidifying the ligand backbone to pre-organize the coordinating atoms for optimal metal ion binding. researchgate.net

Furthermore, to overcome issues like ligand leaching into the aqueous phase during extraction, researchers have covalently bonded DGA molecules onto solid supports like mesoporous silica. rsc.org This creates robust extraction chromatographic materials that can be used repeatedly for the separation of actinides such as Thorium (Th), Protactinium (Pa), and Uranium (U). rsc.org These solid-phase extraction methods offer advantages over solvent extraction by being simpler, faster, and generating less secondary waste. iaea.org

The table below summarizes research findings on various DGA-based ligands, highlighting their effectiveness in separating americium(III) from europium(III), a representative lanthanide.

| N, N, N', N' tetra-isobutyl pyridine (B92270) diglycolamide (PDGA) | A novel DGA ligand synthesized and tested for extraction from high-level liquid waste. | Evaluated for the extraction of actinides and fission products present in HLLW. | bohrium.com |

Advanced Polymer Systems

This compound, commonly known as diglycolic anhydride, is a highly reactive and versatile building block in polymer chemistry. wikipedia.orgsigmaaldrich.com Its ability to readily react with both hydroxyl and amine groups allows for its use as a monomer and a cross-linking agent in the synthesis of a variety of advanced polymer systems, including polyesters, polyamides, and modified biopolymers. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Chemically Modified Biopolymers for Network Formation

The chemical modification of natural biopolymers to create functional materials for biomedical applications is an area of intense research. Diglycolic anhydride serves as an effective cross-linking agent for biopolymers containing primary amine groups, such as chitosan (B1678972). sigmaaldrich.comresearchgate.net Chitosan, a biodegradable and biocompatible polysaccharide, possesses properties that make it attractive for applications like tissue engineering and drug delivery. lp.edu.ua

The cross-linking mechanism involves the ring-opening reaction of the diglycolic anhydride with the amine groups (-NH₂) on the chitosan backbone. This reaction forms stable amide bonds, creating a three-dimensional polymer network. researchgate.net The resulting structure is a hydrogel, which is a network of polymer chains that can absorb and retain large amounts of water. researchgate.netnih.gov

The properties of these chitosan-based hydrogels can be tailored by controlling the cross-linking conditions. Key factors include the molar ratio of diglycolic anhydride to the chitosan repeating units and the temperature at which the reaction occurs. researchgate.net For instance, a higher concentration of the cross-linker generally leads to a more densely cross-linked network, which can affect the hydrogel's equilibrium degree of swelling, mechanical strength, and degradation rate. researchgate.net These hydrogels are often pH-sensitive, a property derived from the remaining free amine groups on the chitosan chains, allowing them to swell or shrink in response to changes in the surrounding pH. lp.edu.ua The use of a biocompatible cross-linker like diglycolic anhydride is advantageous for creating materials intended for biological applications. researchgate.net

Polymeric Architectures for Controlled Release Systems (Emphasis on Chemical Design)

Polyanhydrides are a prominent class of synthetic, biodegradable polymers extensively developed for controlled drug delivery applications. nih.govnih.gov A key characteristic of polyanhydrides is that they undergo surface erosion, where the polymer degrades layer-by-layer when exposed to an aqueous environment. nih.gov This leads to a predictable, zero-order release of an encapsulated therapeutic agent, which is highly desirable for many medical treatments. nih.govnih.gov

Diglycolic anhydride is a valuable monomer for synthesizing these advanced polymeric systems. wikipedia.orgresearchgate.net The chemical design of polyanhydrides for controlled release hinges on the copolymerization of different anhydride or diacid monomers to achieve specific physicochemical properties. nih.gov By strategically combining diglycolic anhydride with other comonomers, the resulting polymer's characteristics can be finely tuned to control the drug release kinetics.

The chemical design focuses on manipulating several key parameters:

Crystallinity: The selection of comonomers influences the crystallinity of the final polymer. For example, using sebacic acid as a comonomer can increase the crystallinity of the resulting polyanhydride. mdpi.com A more crystalline polymer has a more ordered structure, which can lead to slower degradation and a more sustained release profile.

Degradation Products: A significant advantage of these systems is that they degrade into non-toxic, water-soluble monomers that are easily eliminated from the body. nih.govmdpi.com For instance, copolymers of diglycolic anhydride and sebacic acid degrade into diglycolic acid and sebacic acid, the latter of which is approved by the FDA for use in drug delivery systems. mdpi.com

This ability to tailor polymer properties allows for the creation of various drug delivery vehicles, including injectable microspheres that can release a drug over a predetermined period. mdpi.com

Table 2: Influence of Chemical Design on Polyanhydride Properties for Controlled Release

| Comonomer with Diglycolic Anhydride | Resulting Polymer Property | Effect on Drug Release | Reference(s) |

|---|---|---|---|

| Sebacic Acid | Increases hydrophobicity and crystallinity of the copolymer. | Slower water penetration leads to slower polymer erosion and a more sustained drug release. | mdpi.com |

| Other Aliphatic/Aromatic Diacids | Modifies backbone flexibility, glass transition temperature (Tg), and hydrophobicity. | Allows for precise tuning of the degradation rate and release kinetics to match the therapeutic need. | nih.govnih.gov |

| Biologically Active Diacids (e.g., Betulin Disuccinate) | Creates a "polymeric prodrug" where the polymer backbone itself has therapeutic activity. | The drug (the diacid monomer) is released as the polymer degrades, potentially offering dual therapeutic action. | mdpi.com |

Computational and Theoretical Investigations of Acetic Acid, Hydroxy , Anhydride Systems

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By capturing the motions of biomolecules, MD simulations can reveal hidden binding sites, predict binding poses for drugs, and estimate thermodynamic and kinetic parameters that are crucial for drug discovery. nih.gov While specific MD studies on glycolic anhydride (B1165640) are not extensively documented in the provided literature, the application of this technique to structurally related compounds demonstrates its potential utility.

For instance, MD simulations have been employed to investigate lipid membranes composed of glycolipids and phospholipids. nih.gov These studies focus on calculating NMR dipolar interactions and evaluating the dynamical processes and orientational distributions that are important for characterizing the bilayer structure and molecular organization. nih.gov The insights gained from simulating the glycolipid components are relevant for understanding how the hydroxy-acetyl group of glycolic anhydride might behave in similar biological environments.

Furthermore, MD simulations have been used to study the polymerization of acetic anhydride, a simpler related anhydride. acs.org Such simulations can help elucidate reaction mechanisms, like the equilibrium between acetic anhydride and ketene, which is crucial for understanding its chemical reactivity under various conditions. acs.org For more complex systems, differentiable molecular simulations can be used to refine force fields, improving their accuracy for describing disordered proteins or polymers that could be derived from glycolic anhydride. rsc.org The ultimate goal of these simulations is to develop models that can accurately predict the dynamic behavior of a process and its response to changing conditions. researchgate.net

Table 1: Applications of Molecular Dynamics (MD) Simulations in Related Systems

| System Studied | Key Insights from MD Simulations | Reference |

|---|---|---|

| Glycolipid/Phospholipid Membranes | Characterization of bilayer structure, molecular organization, and dynamics; calculation of NMR dipolar interactions. | nih.gov |

| Small-GTPases Proteins | Elucidation of molecular mechanisms, discovery of novel inhibitors, and support for structure-based drug design. | nih.gov |

| Polymer Systems | Understanding chain dynamics, solvent quality effects, and the structure of polymer melts. | youtube.com |

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical (QC) calculations are invaluable for accurately predicting the structural, energetic, and spectroscopic properties of molecules, especially for flexible systems with multiple conformers. nih.gov Although detailed QC studies on glycolic anhydride itself are sparse, extensive research on its parent molecule, glycolic acid, illustrates the power of these methods. nih.govsns.it

For glycolic acid, high-level QC calculations using composite post-Hartree-Fock schemes and hybrid coupled-cluster/density functional theory (DFT) approaches have been used to predict its structural and ro-vibrational spectroscopic properties. nih.govsns.it Methods like second-order vibrational perturbation theory (VPT2) are employed to analyze the complex interplay of motions within the molecule. nih.gov These theoretical predictions are crucial for complementing experimental data and could aid in the astronomical detection of such molecules in the interstellar medium. nih.govsns.it

Similar computational strategies would be directly applicable to glycolic anhydride. By performing QC calculations, one could predict its various conformers, relative energies, and detailed vibrational spectra (infrared and Raman). Furthermore, specialized programs can simulate mass spectra from first principles, providing a theoretical benchmark for experimental analysis. rsc.org These simulations can reveal complex gas-phase ion chemistry, including rearrangement and fragmentation pathways. rsc.org

Table 2: Computed Properties of Acetic acid, hydroxy-, anhydride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆O₅ | PubChem nih.gov |

| Molecular Weight | 134.09 g/mol | PubChem nih.gov |

| IUPAC Name | (2-hydroxyacetyl) 2-hydroxyacetate | PubChem nih.gov |

| InChIKey | HMXHUUDRVBXHBQ-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | C(C(=O)OC(=O)CO)O | PubChem nih.gov |

Table 3: Quantum Chemical Methods Used for Spectroscopic Characterization of Glycolic Acid

| Method/Approach | Purpose | Key Findings/Predictions | Reference |

|---|---|---|---|

| Semiexperimental (SE) Approach | Derivation of equilibrium molecular structure. | Provided an accurate molecular structure for the lowest-energy SSC conformer of glycolic acid. | nih.gov |

| Hybrid Coupled-Cluster/DFT | Prediction of structural and ro-vibrational properties. | Offered cost-effective and accurate calculations of geometries and spectroscopic parameters. | sns.it |

| Vibrational Perturbation Theory (VPT2) | Anharmonic analysis of vibrational spectra. | Calculated vibrational contributions to rotational constants for structural refinement. | nih.gov |

Theoretical Models of Intermolecular Interactions

The behavior of glycolic anhydride in condensed phases is governed by a network of intermolecular interactions. Theoretical models are essential for dissecting these forces, which include hydrogen bonding and dipole-dipole interactions.

A detailed computational study on the glycolic acid–water dimer highlights the importance of hydrogen bonding. rsc.org Using a method called generalized Kohn–Sham energy decomposition analysis, researchers can quantify the strength of specific physical interactions. rsc.org This type of analysis reveals the cooperative and anti-cooperative effects within multiple H-bonds, which dictate the stability and structure of molecular complexes in aqueous environments. rsc.org Given that glycolic anhydride retains a hydroxyl group, its capacity for hydrogen bonding remains a critical feature of its chemistry.

Structure-Based Design and Computational-Aided Discovery

Computational methods are central to modern chemistry for the discovery and design of new molecules with desired properties. nih.gov The glycolic anhydride scaffold can serve as a starting point for structure-based design, where computational tools predict how derivatives might function as, for example, inhibitors of biological targets or as building blocks for novel materials. mdpi.com

Structure-based drug design (SBDD) relies on the three-dimensional structure of a target, often a protein. nih.gov Techniques like molecular docking can be used to predict the binding mode and affinity of hypothetical glycolic anhydride derivatives within a protein's active site. mdpi.com Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be used to rescore poses and better discriminate between active and inactive compounds. mdpi.com

Ligand-based approaches, such as the development of quantitative structure-activity relationship (QSAR) models, are also powerful. researchgate.netmdpi.com A 3D-QSAR model can visualize favorable and unfavorable structural features, guiding the synthesis of new derivatives with improved activity. mdpi.com These computational strategies accelerate the fragment-to-lead optimization process in drug discovery. nih.gov Beyond medicine, computational modeling can aid in the discovery of new applications for glycolic anhydride derivatives as functional materials, similar to how the related diglycolic anhydride is used as a building block for synthesizing bio-based polyesters and functionalized nanofibers. sigmaaldrich.com

Table 4: Computational Approaches in Structure-Based Design

| Computational Method | Application in Discovery and Design | Reference |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relates variations in a compound's chemical structure to its biological activity to guide the design of more potent analogs. | researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Analyzes the motion and conformational changes of a ligand-protein complex to understand binding stability and mechanism. | mdpi.com |

| MM-GBSA Calculations | Estimates the free energy of binding for a ligand to a receptor, used for rescoring docking poses and ranking compounds. | mdpi.com |

Analytical and Spectroscopic Characterization of Acetic Acid, Hydroxy , Anhydride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical structure of glycolide (B1360168) and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of glycolide (the cyclic dimer of glycolic acid), the chemical equivalence of the two methylene (B1212753) (-CH₂) groups results in a single, sharp signal. researchgate.net This peak is a singlet because there are no adjacent, non-equivalent protons to cause splitting. The ¹H NMR spectrum of acetic anhydride (B1165640), a related simple anhydride, shows a singlet at approximately 2.26 ppm, corresponding to the two equivalent methyl groups. thermofisher.com For derivatives like poly(lactic-co-glycolic acid) (PLGA), ¹H NMR is used to determine the monomer ratio (lactic acid to glycolic acid) by integrating the signals corresponding to the methyl protons of lactic acid and the methylene protons of glycolic acid. Protons on carbons adjacent to carbonyl groups are typically deshielded and absorb near 2 δ in the ¹H NMR spectrum. libretexts.org

The carboxyl carbon in ¹³C NMR spectra characteristically appears in the range of 160-185 ppm. oregonstate.edu This signal is often weak due to the absence of directly attached protons. oregonstate.edu

Table 1: Representative ¹H NMR Chemical Shifts This table is interactive. You can sort and filter the data.

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent/Reference |

|---|---|---|---|---|

| Acetic Anhydride | -C(=O)CH₃ | ~2.26 | Singlet | Neat thermofisher.com |

| Acetic Acid | -C(=O)CH₃ | ~2.10 | Singlet | D₂O thermofisher.com |

| Glycolic Acid | -CH₂- | ~4.15 | Singlet | H₂O hmdb.ca |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. In MS, a molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge (m/z) ratio.

For cyclic anhydrides like glycolide and its derivatives, a common fragmentation pathway involves the cleavage of the C-Y bond (where Y is the heteroatom in the ring) to form a stable acylium ion (R-CO⁺). libretexts.org This acylium ion peak is often prominent in the mass spectrum. ucalgary.ca The mass spectrum of glycolic acid itself shows significant peaks at m/z values of 31 and 45. massbank.eu Analysis of related anhydrides, such as thiodiglycolic anhydride (molecular weight 132.138), provides a model for the fragmentation patterns expected from such cyclic structures. nist.gov The molecular ion peak for some derivatives, particularly acid chlorides, may not always be observed. libretexts.org

Table 2: Selected Mass Spectrometry Data for Glycolic Acid This table is interactive. You can sort and filter the data.

| m/z | Relative Intensity | Potential Fragment | Source |

|---|---|---|---|

| 31 | 999 | [CH₂OH]⁺ | massbank.eu |

| 45 | 141 | [COOH]⁺ | massbank.eu |

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. The method is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

Acid anhydrides are distinguished by the presence of two carbonyl (C=O) groups connected by an oxygen atom. spectroscopyonline.com This structure gives rise to two distinct C=O stretching bands in the IR spectrum due to symmetric and asymmetric stretching vibrations. spectroscopyonline.com These bands typically appear at high frequencies, often between 1740-1790 cm⁻¹ and 1800-1850 cm⁻¹. oregonstate.edu For non-cyclic anhydrides, the higher-wavenumber peak is generally more intense, whereas for cyclic anhydrides, the lower-wavenumber peak is stronger. spectroscopyonline.com

In the context of poly(glycolic acid) (PGA), FTIR is used not only for initial identification but also to study structural evolution during processes like crystallization and degradation. rsc.org For instance, the strong absorbance band around 1757 cm⁻¹ in poly(lactic-co-glycolic acid) (PLGA) is attributed to the symmetric stretching of the ester carbonyl groups. researchgate.net The C-O stretching vibrations of the anhydride group are also identifiable, typically in the 1000-1300 cm⁻¹ region. researchgate.netucalgary.ca Studies of glycolic acid itself show characteristic peaks for O-H stretching (around 3586 cm⁻¹) and C=O stretching. nih.govresearchgate.netresearchgate.net

Table 3: Key IR/FTIR Absorption Bands for Anhydrides and Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Functional Group | Wavenumber (cm⁻¹) | Description | Source |

|---|---|---|---|---|

| Acid Anhydride | C=O | 1800-1850 | Asymmetric Stretch | oregonstate.edu |

| Acid Anhydride | C=O | 1740-1790 | Symmetric Stretch | oregonstate.edu |

| Acid Anhydride | C-O | 1000-1300 | C-O Stretch | ucalgary.ca |

| Poly(glycolic acid) | C=O | ~1750 | Ester Carbonyl Stretch | rsc.org |

Electron Microscopy for Morphological Characterization

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is indispensable for characterizing the surface morphology, size, and shape of materials derived from glycolic acid anhydride, such as microparticles and nanofibers. SEM provides high-resolution, three-dimensional images by scanning the surface of a sample with a focused beam of electrons.

SEM analysis of poly(lactic-co-glycolic acid) (PLGA) particles reveals critical morphological features. researchgate.net For example, SEM images can distinguish between microparticles, nanoparticles, and ellipsoidal microparticles, providing data on their size distribution and surface texture. researchgate.net The morphology is a critical parameter as it can influence cellular uptake and the biodistribution of drug delivery systems. researchgate.net Studies have used SEM to visualize the smooth surfaces and uniform distribution of electrospun PLGA nanofibers and to observe the effects of sterilization processes on fiber morphology. researchgate.net Images of PLGA nanospheres before and after processes like lyophilization can show aggregation or preservation of their spherical shape, which is crucial for their application. researchgate.net

Surface Area and Porosity Analysis

The analysis of surface area and porosity is vital for polymeric materials derived from glycolic acid anhydride, especially in applications like tissue engineering and controlled drug delivery. researchgate.net These properties significantly influence the material's interaction with its biological environment, including degradation rates and cell adhesion. nih.govnih.gov

Emerging Research Trajectories and Future Perspectives

Innovations in Synthetic Pathways for Acetic acid, hydroxy-, anhydride (B1165640)

The traditional methods for producing diglycolic anhydride often involve dehydrating diglycolic acid. While effective, these methods can be energy-intensive. Current research is focused on developing greener and more efficient synthetic routes. One promising approach involves the direct dehydration of diglycolic acid, with contemporary methods exploring more efficient catalytic processes to improve yield and purity. Alternative synthetic strategies include the oxidation of diethylene glycol to form diglycolic acid, which is subsequently dehydrated to the anhydride. Researchers are also investigating novel catalytic systems to facilitate these transformations under milder conditions, reducing the environmental impact and cost of production. A one-step synthesis of anhydride from amide has been developed using a tandem catalytic mechanism, which represents a significant advancement in anhydride synthesis. nih.gov

Advanced Functional Material Design utilizing Acetic acid, hydroxy-, anhydride Scaffolds

Diglycolic anhydride is a valuable building block in polymer chemistry due to its ability to form polyesters and polyamides. sigmaaldrich.comsigmaaldrich.com Its high reactivity with hydroxyl and amine groups makes it a key intermediate for creating polymers with specific properties. sigmaaldrich.comsigmaaldrich.com

A significant area of research is the development of biodegradable polymers. The ether linkage within the diglycolic anhydride backbone enhances flexibility and hydrophilicity in the resulting polymers. This has made it a valuable component in the development of biodegradable polyesters and poly(ester-amide)s, a field that has gained prominence due to growing environmental concerns. Researchers are also exploring the use of diglycolic anhydride in creating chemically recyclable plastics, addressing the critical issue of plastic pollution. nih.gov

Furthermore, diglycolic anhydride is used to functionalize materials for specific applications. For instance, it can be used to modify polyethylene (B3416737) terephthalate (B1205515) (PET) nanofibers for the recovery of rare earth elements. sigmaaldrich.comsigmaaldrich.com The addition of diglycolic anhydride enhances metal adsorption due to its rapid binding kinetics and high selectivity. sigmaaldrich.comsigmaaldrich.com It also serves as a precursor for fabricating degradable polyester (B1180765) network coatings for medical devices to prevent biofouling. sigmaaldrich.comsigmaaldrich.com In the realm of tissue engineering, naturally derived scaffolds are being developed from materials like collagen and hyaluronic acid, which can be modified to improve their properties for wound healing and tissue regeneration. nih.govmdpi.com

Interactive Table: Applications of Diglycolic Anhydride in Functional Materials

| Application Area | Material Type | Key Features |

| Sustainable Polymers | Bio-based polyesters and poly(ester-amide)s | Excellent thermal stability, good solubility in organic solvents. sigmaaldrich.comsigmaaldrich.com |

| Environmental Remediation | Functionalized PET nanofibers | Enhanced adsorption of rare earth elements. sigmaaldrich.comsigmaaldrich.com |

| Biomedical Devices | Degradable polyester network coatings | Prevents biofouling on medical device surfaces. sigmaaldrich.comsigmaaldrich.com |

| Drug Delivery | Drug-carrier systems | Utilized as a linker for controlled drug release. |

Theoretical Advancements in Understanding this compound-Mediated Phenomena

Computational chemistry plays a crucial role in understanding the behavior of diglycolic anhydride at a molecular level. Methods like Natural Bond Orbital (NBO) analysis provide detailed insights into the electronic structure and bonding within the molecule. This allows researchers to understand donor-acceptor interactions and their corresponding stabilization energies.

Density Functional Theory (DFT) is another powerful tool used to study the properties and reactivity of molecules containing diglycolic anhydride. For example, DFT calculations have been used to investigate the extraction behaviors of different diglycolamide isomers with metal ions, providing explanations for the observed differences. rsc.org These theoretical studies are invaluable for designing new materials and predicting their properties before they are synthesized in the lab, saving time and resources.

Interdisciplinary Research Integrating this compound Chemistry

The versatility of diglycolic anhydride has led to its use in a wide range of interdisciplinary research fields. In medicinal chemistry, it is being explored for the development of novel therapeutics. For instance, it is a component in the synthesis of 4-thiazolidinones, which form the core of several pharmaceuticals with anti-HIV and anticancer activities. rsc.org

In materials science, diglycolic anhydride is used as a linker molecule to connect different molecular entities. This has opened up new avenues in drug delivery and diagnostics. For example, it has been used in the functionalization of nanoparticles and in bioconjugation to link molecules to peptides or proteins.

The intersection of polymer chemistry and green chemistry is another active area of research. The melt polymerization of diglycerol (B53887) with bicyclic anhydride monomers derived from naturally occurring terpenes provides a pathway to sustainable polyesters. nih.gov This approach emphasizes the use of renewable resources and environmentally friendly processes. nih.gov Furthermore, research into chemically recyclable plastics from the reversible copolymerization of cyclic anhydrides with chloral (B1216628) is a significant step towards a circular plastic economy. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.